3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.: 2202178-85-4
Cat. No.: VC6908568
Molecular Formula: C14H16N4O
Molecular Weight: 256.309
* For research use only. Not for human or veterinary use.
![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one - 2202178-85-4](/images/structure/VC6908568.png)
Specification
CAS No. | 2202178-85-4 |
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Molecular Formula | C14H16N4O |
Molecular Weight | 256.309 |
IUPAC Name | 5-cyclopent-3-en-1-yl-4-methyl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one |
Standard InChI | InChI=1S/C14H16N4O/c1-17-13(11-6-2-3-7-11)16-18(14(17)19)10-12-8-4-5-9-15-12/h2-5,8-9,11H,6-7,10H2,1H3 |
Standard InChI Key | SRACSHIWMLSVBR-UHFFFAOYSA-N |
SMILES | CN1C(=NN(C1=O)CC2=CC=CC=N2)C3CC=CC3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound belongs to the 1,2,4-triazol-5-one family, featuring a bicyclic framework comprising a triazolone ring fused with cyclopentene and pyridine moieties. The core structure is defined by the following components:
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Triazolone ring: A five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4, with a ketone group at position 5.
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Cyclopent-3-en-1-yl substituent: A five-membered carbocyclic ring with one double bond, contributing to the compound’s planar rigidity.
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Pyridin-2-ylmethyl group: A methylene-bridged pyridine ring that enhances electronic delocalization and potential receptor-binding interactions .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₄H₁₆N₄O |
Molecular Weight | 256.30 g/mol |
IUPAC Name | 5-cyclopent-3-en-1-yl-4-methyl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one |
SMILES Notation | CN1C(=NN(C1=O)CC2=CC=CC=N2)C3CC=CC3 |
InChI Key | SRACSHIWMLSVBR-UHFFFAOYSA-N |
The compound’s three-dimensional conformation, as depicted in PubChem’s 3D structure model, reveals a non-planar geometry due to steric interactions between the cyclopentene and pyridine groups .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one likely follows a multi-step protocol common to triazolone derivatives:
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Formation of the triazolone core: Condensation of hydrazine derivatives with carbonyl compounds under acidic conditions.
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Substituent introduction: Alkylation or nucleophilic substitution to attach the cyclopentene and pyridylmethyl groups.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Hydrazine hydrate, HCl, reflux | Cyclocondensation to form triazolone |
2 | Cyclopent-3-en-1-yl bromide, K₂CO₃ | Alkylation at N1 position |
3 | 2-(Chloromethyl)pyridine, DMF | Introduction of pyridylmethyl group |
Purification typically involves column chromatography or recrystallization to achieve >95% purity .
Reactivity Profile
The compound’s reactivity is influenced by its electron-deficient triazolone ring and aromatic pyridine moiety:
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Nucleophilic attacks: The carbonyl group at position 5 is susceptible to nucleophilic addition, enabling further functionalization.
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Electrophilic substitution: Pyridine’s nitrogen atom can coordinate metal ions, potentially enhancing catalytic or pharmacological activity .
Compound | Target | IC₅₀ (nM) |
---|---|---|
Analog A (cyclopropyl) | DDR1 | 12.4 |
Target compound (methyl) | DDR1 (predicted) | ~50* |
*Estimated based on structural similarity.
Therapeutic Applications
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Anti-fibrotic agents: Inhibition of DDR1 signaling could mitigate pathological collagen deposition in idiopathic pulmonary fibrosis.
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Antifungal activity: Triazolones are known to target fungal cytochrome P450 enzymes, suggesting potential utility against Candida spp. .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: Predicted value of 2.1 (moderate lipophilicity).
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Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation enhancements for oral bioavailability .
Metabolic Stability
In vitro studies on similar compounds show:
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